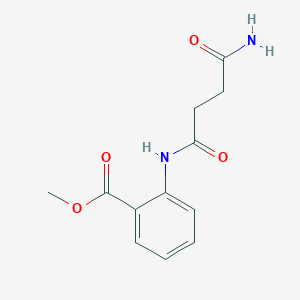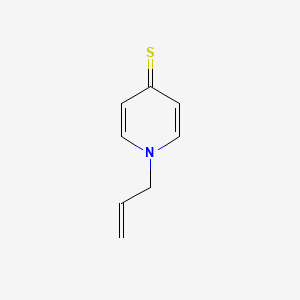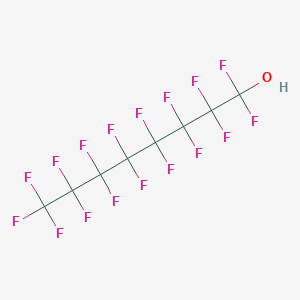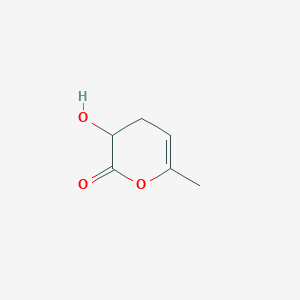
3-Hydroxy-6-methyl-3,4-dihydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-6-methyl-3,4-dihydro-2H-pyran-2-one is a heterocyclic organic compound with the molecular formula C6H8O3 This compound is known for its unique structure, which includes a pyran ring—a six-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hydroxy-6-methyl-3,4-dihydro-2H-pyran-2-one can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydro-6-methyl-2H-pyran-2-one with hydroxylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-6-methyl-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dihydro-6-methyl-2H-pyran-2-one derivatives.
Reduction: Formation of 3-hydroxy-6-methyl-3,4-dihydro-2H-pyran-2-ol.
Substitution: Formation of halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-Hydroxy-6-methyl-3,4-dihydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and flavoring agents
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-6-methyl-3,4-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s reactivity allows it to participate in redox reactions, affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: Lacks the hydroxyl and methyl groups, making it less reactive.
2H-Pyran-2-one: Contains a different ring structure, leading to different chemical properties.
Tetrahydro-6-methyl-2H-pyran-2-one: Similar structure but lacks the hydroxyl group .
Uniqueness
The presence of both hydroxyl and methyl groups enhances its chemical versatility and makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
112602-28-5 |
|---|---|
Fórmula molecular |
C6H8O3 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
3-hydroxy-6-methyl-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C6H8O3/c1-4-2-3-5(7)6(8)9-4/h2,5,7H,3H2,1H3 |
Clave InChI |
VNTMWSNXWJPNOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(C(=O)O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14294545.png)
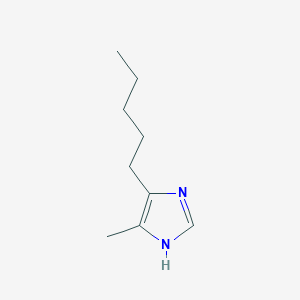
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
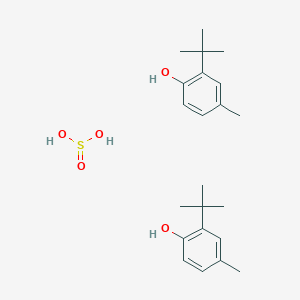
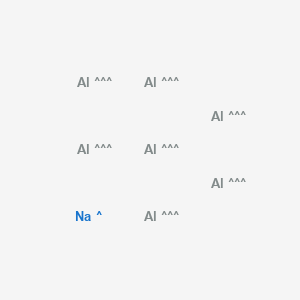
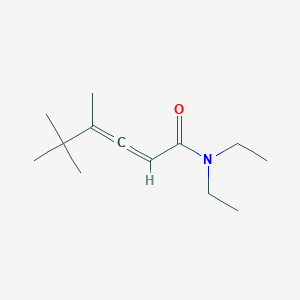
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate](/img/structure/B14294577.png)


![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)
